molecular formula C11H11NO B1349774 5,8-Dimethyl-4-quinolinol CAS No. 203626-57-7

5,8-Dimethyl-4-quinolinol

Cat. No.: B1349774
CAS No.: 203626-57-7
M. Wt: 173.21 g/mol
InChI Key: JLOYAQFVPXIJKV-UHFFFAOYSA-N
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Description

5,8-Dimethyl-4-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their diverse applications in medicinal and synthetic organic chemistry

Preparation Methods

The synthesis of 5,8-Dimethyl-4-quinolinol can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the dimethyl groups at the 5 and 8 positions. This method typically requires specific reaction conditions, such as the use of strong acids or bases and controlled temperatures .

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. These methods are optimized for yield and purity, employing advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

5,8-Dimethyl-4-quinolinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,8-Dimethyl-4-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-4-quinolinol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This compound also interacts with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

5,8-Dimethyl-4-quinolinol can be compared with other quinoline derivatives such as 4-hydroxyquinoline and 2-hydroxyquinoline. While these compounds share a similar quinoline backbone, their unique substituents confer different chemical and biological properties. For example, 4-hydroxyquinoline is known for its antibacterial activity, whereas 2-hydroxyquinoline is used as a chelating agent .

Similar compounds include:

  • 4-Hydroxyquinoline
  • 2-Hydroxyquinoline
  • Quinoline N-oxides
  • Dihydroquinoline derivatives

Each of these compounds has distinct applications and properties, highlighting the versatility and importance of quinoline derivatives in scientific research and industry .

Properties

IUPAC Name

5,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-8(2)11-10(7)9(13)5-6-12-11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOYAQFVPXIJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=CNC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369499
Record name 5,8-Dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-57-7
Record name 5,8-Dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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